molecular formula C14H27ClO B046950 Myristoyl chloride CAS No. 112-64-1

Myristoyl chloride

Cat. No. B046950
CAS RN: 112-64-1
M. Wt: 246.81 g/mol
InChI Key: LPWCRLGKYWVLHQ-UHFFFAOYSA-N
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Description

Myristoyl chloride, also known as Tetradecanoyl chloride, is a chemical compound with the linear formula CH3(CH2)12COCl . It is commonly used in laboratory settings .


Synthesis Analysis

Myristoyl chloride can be synthesized from myristic acid. The process involves converting myristic acid into myristoyl chloride and coupling it with aryl amines to yield corresponding myristic acid derivatives . Another method involves reacting myristic acid with thionyl chloride under an ice bath at -5 °C .


Molecular Structure Analysis

The molecular formula of Myristoyl chloride is C14H27ClO . It has a molecular weight of 246.81 g/mol . The InChI key is LPWCRLGKYWVLHQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Myristoyl chloride is used in the synthesis of a variety of compounds. For example, it is used in the synthesis of 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose . It is also used in N-acylation of chitosan to introduce hydrophobicity for use as a matrix for drug delivery .


Physical And Chemical Properties Analysis

Myristoyl chloride is a liquid with a refractive index of n20/D 1.449 (lit.) . It has a boiling point of 250 °C/100 mmHg (lit.) and a melting point of -1 °C (lit.) . The density of Myristoyl chloride is 0.908 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Immune Response : Myristoylation, a process involving myristoyl chloride, is crucial in initiating immune cell signaling cascades. It plays a role in myelopoiesis, innate immune response, lymphopoiesis for T cells, and the formation of immunological synapse (Udenwobele et al., 2017).

  • Oil Absorption : Modified sugarcane bagasse with myristyl chloride can effectively absorb oil, suggesting its potential as a bio-based oil absorbent (Zhang et al., 2014).

  • Fungicidal Inhibitors : Protein N-myristoylation is essential for yeast and human fungal pathogens' survival. Understanding its enzymatic mechanisms can lead to targeted fungicidal inhibitors (Farazi, Waksman, & Gordon, 2001).

  • Gene Delivery : The myristoyl form of cationic imidazolinium compounds is effective for in vitro gene delivery, while the oleoyl form is more effective for in vivo gene delivery (Solodin et al., 1995).

  • Peptide Transport : Myristoyl-based transport can introduce peptides into living cells efficiently, with temperature dependence and no adverse effects on cell viability (Nelson et al., 2007).

  • Oncogenesis and Viral Replication : Myristoylation plays a role in various functions, including signaling pathways, oncogenesis, and viral replication. It can occur post-translationally in apoptotic cells (Martin, Beauchamp, & Berthiaume, 2011).

  • Protein Labeling : A method for selective and site-specific enzymatic labeling of proteins using myristoylation enables affinity purification and fluorescence detection without radioactive isotopes (Heal et al., 2011).

Safety And Hazards

Myristoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Contact with water liberates toxic gas .

Future Directions

The Myristoyl Chloride market is a dynamic arena shaped by constant innovation, strategic synergies, and a global perspective. Growth in this market is defined by the relentless pursuit of cutting-edge solutions that address evolving consumer needs and capitalize on technological breakthroughs . The global Myristoyl Chloride market is projected to reach a significant value in the near future due to growing demand, technological advances, and emerging companies .

properties

IUPAC Name

tetradecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCRLGKYWVLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059422
Record name Tetradecanoyl chloride
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Molecular Weight

246.81 g/mol
Source PubChem
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Product Name

Myristoyl chloride

CAS RN

112-64-1
Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name Myristoyl chloride
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Record name Tetradecanoyl chloride
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Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name MYRISTOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Myristoyl chloride was synthesized by refluxing myristic acid (7.0 g) and thionyl chloride (9 ml) in trichloroethylene (100 ml) for 3 h. The solvent was then evaporated.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
874
Citations
G Canik, C Alkan - Solar energy, 2010 - Elsevier
… amides have been produced as solid–liquid phase change materials via condensation of hexamethylene diamine with the respective acyl chlorides (lauroyl chloride, myristoyl chloride, …
Number of citations: 37 www.sciencedirect.com
J Jumina, M Mutmainah, B Purwono, YS Kurniawan… - Molecules, 2019 - mdpi.com
… First, the myristic acid was converted to myristoyl chloride, and then the myristoyl chloride was reacted with fructose, glucose and galactose separately to produce the corresponding …
Number of citations: 29 www.mdpi.com
AW Ralston, WM Selby - Journal of the American Chemical …, 1939 - ACS Publications
Previous work upon the action of sodium with acid chlorides hasbeen confined to chloridesof aromatic and low molecular weight aliphatic acids. Recently Pearl, Evans and Dehn1 have …
Number of citations: 26 pubs.acs.org
A Kabir, MM Matin, RR Uddin - … UNIVERSITY JOURNAL OF …, 1998 - researchgate.net
… that the sterically hindered higher fatty acid chloride (eg, myristoyl chloride, palmitoyl chloride) might show selectivity [14] on acylation of carbohydrates and nucleosides. As an …
Number of citations: 2 www.researchgate.net
박종권, 정노희 - 한국공업화학회연구논문초록집, 2015 - papersearch.net
The use of cationic surfactants is limited in various applications because of little irritation, although cationic surfactants have excellent properties such as low surface and interfacial …
Number of citations: 0 papersearch.net
S Robert, D Domurado, D Thomas… - … and biophysical research …, 1993 - Elsevier
… ,2,4-trimethyl pentane as microreactors and myristoyl chloride as reagent. Artificial attachment of … An RNase A/myristoyl chloride ratio of 1:4 (mol/mol) at W0=7 was found to give 60 % of …
Number of citations: 28 www.sciencedirect.com
NH Koenig, RA Crass - Textile Research Journal, 1975 - journals.sagepub.com
… Myristoyl chloride can give a 30% uptake in 0.5 h at 105°C. Increase in crosslinking by diacid chlorides is demonstrated by lower solubility in ammonia after peracetic acid oxidation…
Number of citations: 4 journals.sagepub.com
JH Gustafson - Proceedings of the North Dakota Academy of …, 1957 - msubiology.info
… _——> 3n-C1,, H2¢ COCl+ P (OH)-, t III Myristic Acid IV Myristoyl Chloride n-C1.~; H2-COCI+ 2NH.;(aq.)—… Myristflmide (II) The myristoyl chloride solution above was poured directly (with …
Number of citations: 2 msubiology.info
H Wei, W Shi, X Shen, K Nie - European polymer journal, 2002 - Elsevier
… The semi-crystalline dendritic polymers were prepared from the dendritic poly(ether-amide) with hydroxyl end-groups by being grafted with myristoyl chloride, palmitoyl chloride and …
Number of citations: 10 www.sciencedirect.com
C Alkan, G Canik, H Dünya, A Sarı - Solar energy materials and solar cells, 2011 - Elsevier
… The aim of the present study is to produce a series of amide compounds as novel solid–liquid PCMs by condensation of each of lauroyl chloride, myristoyl chloride, and palmytoyl …
Number of citations: 35 www.sciencedirect.com

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